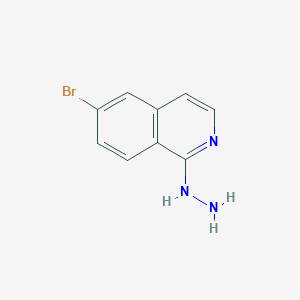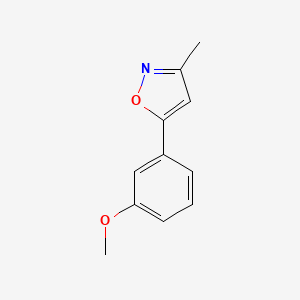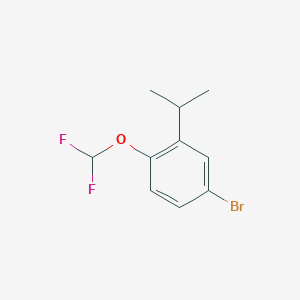
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide is an organoboron compound that features a thietane ring fused with a dioxaborolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with boronic acid or boronate esters under specific conditions. One common method includes:
Reacting thietane-1,1-dioxide with pinacolborane: in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the boron moiety can be replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thietane derivatives.
Coupling Reactions: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the boron and sulfur atoms. The boron atom can form stable complexes with other molecules, while the sulfur atom can undergo oxidation and substitution reactions. These properties make it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide is unique due to the presence of both a thietane ring and a dioxaborolane moiety.
Eigenschaften
Molekularformel |
C9H17BO4S |
|---|---|
Molekulargewicht |
232.11 g/mol |
IUPAC-Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thietane 1,1-dioxide |
InChI |
InChI=1S/C9H17BO4S/c1-8(2)9(3,4)14-10(13-8)7-5-15(11,12)6-7/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
JKIJJJKLCIVJRH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


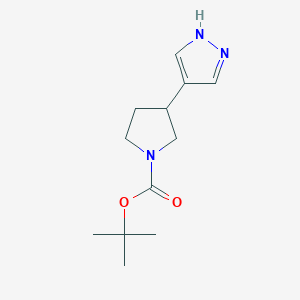
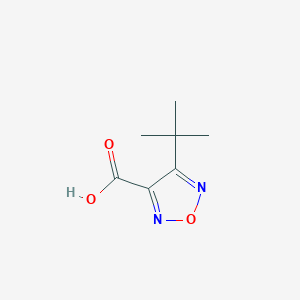
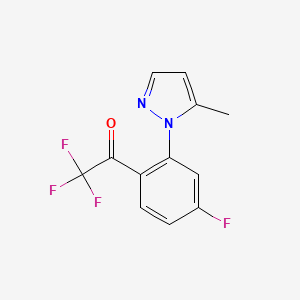
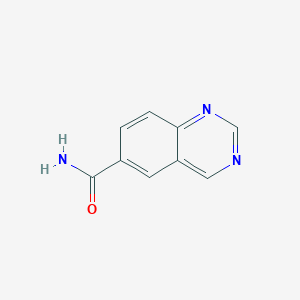
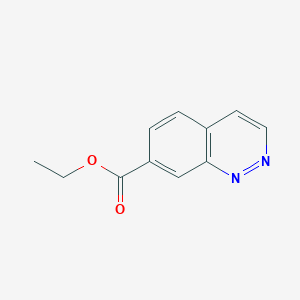

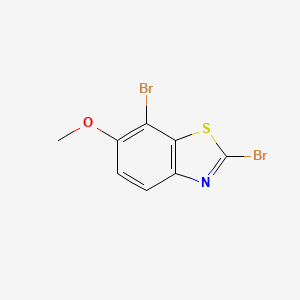
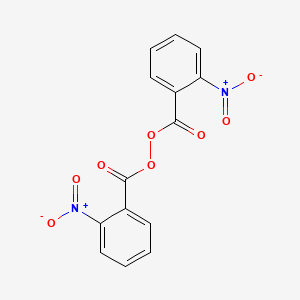
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
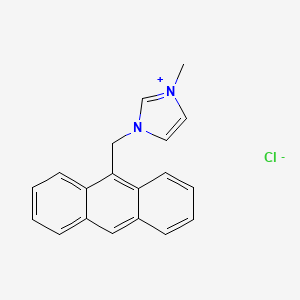
![5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13661668.png)
